molecular formula C18H14O3 B12465543 7-Methoxynaphthalen-2-yl benzoate

7-Methoxynaphthalen-2-yl benzoate

Cat. No.: B12465543
M. Wt: 278.3 g/mol
InChI Key: ZYOILLNEKHGBDG-UHFFFAOYSA-N
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Description

7-Methoxynaphthalen-2-yl benzoate is an aromatic ester featuring a naphthalene backbone substituted with a methoxy group at the 7-position and a benzoate ester at the 2-position.

Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

(7-methoxynaphthalen-2-yl) benzoate

InChI

InChI=1S/C18H14O3/c1-20-16-9-7-13-8-10-17(12-15(13)11-16)21-18(19)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

ZYOILLNEKHGBDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxynaphthalen-2-yl benzoate typically involves the esterification of 7-methoxynaphthalene-2-ol with benzoic acid or its derivatives. One common method involves the use of benzoic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 7-Methoxynaphthalen-2-yl benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Methoxynaphthalen-2-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 7-hydroxynaphthalene-2-yl benzoate.

    Reduction: The ester functional group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 7-Hydroxynaphthalene-2-yl benzoate.

    Reduction: 7-Methoxynaphthalen-2-yl methanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methoxynaphthalen-2-yl benzoate has found applications in several areas of scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Methoxynaphthalen-2-yl benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structure and Substituent Effects

(a) Sepimostat and Nafamostat
  • Core Structure: Both Sepimostat and Nafamostat share a (6-carbamimidoylnaphthalen-2-yl) benzoate core, analogous to the benzoate-naphthalene framework in 7-Methoxynaphthalen-2-yl benzoate. The key difference lies in the substituents: Nafamostat: Contains a guanidine group. Sepimostat: Features a 4,5-dihydro-1H-imidazol-2-ylamino group .
  • Functional Impact : The guanidine group in Nafamostat enhances its polarity and hydrogen-bonding capacity, influencing its role as a serine protease inhibitor and NMDA receptor blocker. In contrast, the imidazole-derived substituent in Sepimostat modulates its pharmacokinetic properties, including solubility and metabolic stability .
(b) Ethyl 2-Methoxybenzoate
  • Structure : A simpler analog with a methoxy group at the 2-position of a benzoate ester (C10H12O3, MW 180.20).
  • Physical Properties: Melting Point: 69°C (cf. naphthalene derivatives typically have higher melting points due to extended aromaticity). Solubility: Highly soluble in ethanol, with spectral data (IR, NMR) confirming ester and methoxy functionalities .
  • Comparison : The absence of a naphthalene ring in Ethyl 2-methoxybenzoate reduces its molecular weight and alters its electronic properties, making it less planar and more volatile than 7-Methoxynaphthalen-2-yl benzoate.

Crystallographic and Conformational Behavior

  • Non-Coplanar Configurations: Compounds like (4-chlorobenzoyl)(2-ethoxy-7-methoxynaphthalen-1-yl)methanone exhibit non-coplanar configurations due to steric hindrance between substituents. This contrasts with coplanar structures in unsubstituted naphthalenes . Impact on Stability: Non-coplanarity in 7-Methoxynaphthalen-2-yl benzoate analogs reduces crystallinity but enhances solubility in organic solvents, a critical factor in pharmaceutical formulations .

Data Tables

Table 1. Comparative Analysis of Key Compounds

Compound Core Structure Substituents Molecular Weight Key Properties
7-Methoxynaphthalen-2-yl benzoate Naphthalene + benzoate 7-OCH3, 2-benzoate ~278.3 (est.) High planarity, moderate solubility
Sepimostat (6-Carbamimidoylnaphthalen-2-yl) benzoate 4,5-dihydro-1H-imidazol-2-ylamino 332.3 NMDA receptor inhibition, polar
Ethyl 2-methoxybenzoate Benzoate ester 2-OCH3, ethyl ester 180.20 Low melting point, ethanol-soluble
(4-Chlorobenzoyl)(2-ethoxy-7-methoxynaphthalen-1-yl)methanone Naphthalene + benzoyl 7-OCH3, 2-ethoxy, 4-Cl-benzoyl 408.8 Non-coplanar, crystalline

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